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Compound of Interest

Compound Name: (-)-Vernolic acid

Cat. No.: B1234845

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

(-)-Vernolsaure ist eine nattrlich vorkommende epoxidierte Fettsaure, die hauptsachlich aus
dem Ol von Vernonia galamensis gewonnen wird. Ihre einzigartige Struktur, die eine
Epoxidgruppe, eine Carboxylgruppe und eine Doppelbindung umfasst, macht sie zu einem
vielversprechenden Ausgangsmaterial fir die Synthese neuartiger Molekile mit Potenzial fur
verschiedene biomedizinische Anwendungen.[1][2] Die Derivatisierung der (-)-Vernolsaure
ermaoglicht die Modifikation ihrer physikochemischen Eigenschaften, wie z. B. der Loslichkeit
und Amphiphilie, um ihre Eignung fur den Gentransfer, die gezielte Wirkstofffreisetzung und
potenzielle therapeutische Aktivitdten zu verbessern.

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Uberblick tiber die
Synthese von Vernolsaurederivaten und deren Evaluierung fur biomedizinische Zwecke.

Synthese von (-)-Vernolsaure-Derivaten

Die reaktive Epoxidgruppe der Vernolsaure ist der Schlissel zu ihrer chemischen Vielseitigkeit.
Eine primare Derivatisierungsstrategie beinhaltet eine zweistufige Synthese zur Herstellung
von kationischen Amphiphilen, die fur biologische Anwendungen besonders nitzlich sind.[1][3]
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Kationische amphiphile Derivate

Kationische Lipide sind wesentliche Bestandteile nicht-viraler Vektoren fur die Gentherapie.
Ihre positive Ladung erleichtert die Komplexierung mit negativ geladener DNA oder RNA, und
ihre amphiphile Natur férdert die Selbstorganisation zu Vesikeln oder Nanopartikeln, die
Zellmembranen durchdringen kénnen.[4][5][6] Die Synthese von kationischen Derivaten aus
Vernolsaure erfolgt typischerweise durch:

« Offnung des Epoxidrings: Die Epoxidgruppe wird mit einer Haloessigsaure, wie z. B.
Chloressigsaure, gedffnet, wodurch eine Hydroxylgruppe und eine Halogengruppe an
benachbarten Kohlenstoffatomen entstehen.[1][2]

e Quaternisierung: Die Halogengruppe wird anschlieBend mit einem tertiaren Amin
quaternisiert, um eine kationische Kopfgruppe zu bilden.[1][3]

Diese Methode kann sowohl auf den Methylester der Vernolsaure zur Herstellung von
einfachkopfigen Amphiphilen als auch auf das intakte Vernonia-Ol (ein Triglycerid) zur
Synthese von dreikdpfigen Amphiphilen angewendet werden.[1]

Biomedizinische Anwendungsgebiete
Anwendungshinweis: Gentransfer und Transfektion

Kationische Derivate der Vernolsaure haben sich als effiziente Vektoren fiir den Gentransfer
erwiesen.[1] Ihre Fahigkeit, stabile Komplexe mit DNA zu bilden (Polyplexe), schiitzt die
Nukleinsaure vor dem Abbau durch Nukleasen und erleichtert ihre Aufnahme in die Zellen.

Ein aus Vernonia-Ol synthetisiertes dreikopfiges kationisches Amphiphil bildete einen DNA-
Komplex, der eine hohe Resistenz gegeniber dem Abbau durch DNase aufwies.[1][3] Dieser
Amphiphil-DNA-Komplex wurde erfolgreich als Vektor fir den Gentransfer in Zellkulturen
eingesetzt und zeigte eine effiziente DNA-Transfektion.[1] Dies unterstreicht das Potenzial von
Vernolsaure-Derivaten als nicht-virale Gentrager fir therapeutische Anwendungen.

Tabelle 1: Eigenschaften von synthetisierten Vernolsaure-Derivaten
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Anwendungshinweis: Potenzial fiir die
Wirkstofffreisetzung

Die aus Vernolsaure-Derivaten gebildeten selbstorganisierenden Nanostrukturen, wie z. B.

Vesikel, sind vielversprechende Kandidaten fir Wirkstofftragersysteme.[1][2]

» Einfachkopfige Amphiphile kdnnen ohne die Notwendigkeit von Zusatzstoffen wie

Cholesterin spontan spharische Vesikel bilden, die wasserlosliche Substanzen einkapseln

konnen.[1][3]

o Bolaamphiphile, die an beiden Enden der Molekdilstruktur kationische Kopfgruppen

aufweisen, kdnnen ebenfalls Vesikel bilden. Derivate mit Cholin-Ester-Kopfgruppen sind
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besonders interessant, da sie als gezielte Wirkstofffreisetzungssysteme dienen kdnnten, die
in Gegenwart des Enzyms Acetylcholinesterase eine selektive Dekapsulierung und damit
eine ortsspezifische Freisetzung des Wirkstoffs ermdglichen.[2]

Anwendungshinweis: Potenzielles
entziindungshemmendes und krebshekampfendes
Mittel

Obwohl direkte Studien zur entziindungshemmenden und krebsbekampfenden Wirkung von
Vernolsaure-Derivaten begrenzt sind, deuten Forschungen an strukturell &hnlichen Molekilen
wie anderen phenolischen und Fettsauren auf ein erhebliches Potenzial hin. Viele pflanzliche
Phenolsduren und ihre Derivate zeigen starke antioxidative, entzindungshemmende und
zytotoxische Aktivitaten.[7][8][9][10]

e Entziindungshemmende Wirkung: Entziindungsfordernde Zytokine wie der
Tumornekrosefaktor-alpha (TNF-a) sind Schltisselmediatoren bei Entzindungskrankheiten.
[11] Die Hemmung der TNF-a-Produktion ist eine validierte therapeutische Strategie.[12][13]
Es ist plausibel, dass Vernolséure-Derivate die Produktion solcher Zytokine in stimulierten
Immunzellen wie Makrophagen modulieren kdnnten.

o Krebsbek&dmpfende Wirkung: Die krebsbekampfenden Eigenschaften von Verbindungen wie
Olsaure und Betulinsaure werden oft mit der Induktion von Apoptose (programmierter
Zelltod) und der Hemmung von Signalwegen in Verbindung gebracht, die fir die Proliferation
und das Uberleben von Krebszellen entscheidend sind.[8][14] Die zytotoxische Aktivitéat
potenzieller neuer Wirkstoffe wird tblicherweise durch die Bestimmung des IC50-Wertes
(halbmaximale Hemmkonzentration) in verschiedenen Krebszelllinien bewertet.[14][15][16]

Weitere Forschung ist erforderlich, um diese potenziellen Anwendungen fur Vernolsaure-
Derivate zu validieren und ihre Wirkmechanismen aufzuklaren.

Visualisierungen von Arbeitsablaufen und
Signalwegen
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Bildunterschrift: Workflow fur die Synthese und Evaluierung von Vernolséure-Derivaten.

Bildunterschrift: Vorgeschlagener Mechanismus fur den Gentransfer mittels kationischer
Derivate.

Bildunterschrift: Allgemeiner pro-inflammatorischer NF-kB-Signalweg.

Experimentelle Protokolle

Protokoll: Synthese eines kationischen Amphiphils aus
Vernolsaure-Methylester
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Dieses Protokoll beschreibt eine zweistufige Synthese zur Herstellung eines einfachkdpfigen
kationischen Amphiphils, basierend auf Methoden, die in der Literatur beschrieben sind.[1][3]

Materialien:

Vernolsaure-Methylester

o Chloressigsaure

» N,N-Dimethyldodecylamin (oder ein anderes tertidres Amin mit einer C12-Alkylkette)
» Wasserfreies Dichlormethan (DCM)

e Natriumsulfat (wasserfrei)

e Reagenzien fur die Sdulenchromatographie (z. B. Kieselgel, Hexan, Ethylacetat)

» Rotationsverdampfer, Magnetrihrer, Rundkolben, Tropftrichter

Schritt 1: Offnung des Epoxidrings

« Losen Sie Vernolsaure-Methylester (1 Aquiv.) und Chloressigsaure (1,2 Aquiv.) in einem
geeigneten Volumen wasserfreiem DCM in einem Rundkolben.

 Riihren Sie die Mischung bei Raumtemperatur fiir 24-48 Stunden. Uberwachen Sie den
Reaktionsfortschritt mittels Dinnschichtchromatographie (DC).

e Nach Abschluss der Reaktion neutralisieren Sie die Giberschissige Saure vorsichtig mit einer
gesattigten Natriumbicarbonatldsung.

o Extrahieren Sie die organische Phase, waschen Sie sie mit Wasser und anschliel3end mit
einer gesattigten Kochsalzldsung (Sole).

e Trocknen Sie die organische Phase Uber wasserfreiem Natriumsulfat, filtrieren Sie das
Trockenmittel ab und entfernen Sie das Lésungsmittel unter reduziertem Druck am
Rotationsverdampfer.
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» Reinigen Sie das resultierende Zwischenprodukt (Chloressigester-Addukt) mittels
Saulenchromatographie auf Kieselgel.

Schritt 2: Quaternisierung

« Losen Sie das gereinigte Zwischenprodukt aus Schritt 1 (1 Aquiv.) und N,N-
Dimethyldodecylamin (1,5 Aquiv.) in einem geeigneten Losungsmittel wie Acetonitril oder
DCM.

o Erhitzen Sie die Reaktionsmischung unter Riickfluss fur 12-24 Stunden. Uberwachen Sie die
Reaktion mittels DC.

e Nach Abschluss der Reaktion kihlen Sie die Mischung auf Raumtemperatur ab und
entfernen Sie das Lésungsmittel am Rotationsverdampfer.

» Reinigen Sie das Rohprodukt, um das finale kationische Amphiphil zu erhalten. Die
Reinigungsmethode (z. B. Umkristallisation oder Chromatographie) hangt von den
Eigenschaften des Produkts ab.

o Charakterisieren Sie das Endprodukt mittels NMR- und Massenspektrometrie, um die
Struktur zu bestétigen.

Protokoll: Zytotoxizitatsbewertung mittels MTT-Assay

Dieses Protokoll ist eine allgemeine Methode zur Bestimmung der Zytotoxizitat einer
Verbindung in adhérenten Zelllinien.[17][18][19]

Materialien:

Adharente Krebszelllinie (z. B. HeLa, A549)

Zellkulturmedium (z. B. DMEM) mit fotalem Kélberserum (FKS) und Antibiotika

Vernolsaure-Derivat (Testverbindung), gel6st in einem geeigneten Losungsmittel (z. B.
DMSO)

MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS
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e Solubilisierungslésung (z. B. 10 % SDS in 0,01 M HCI oder DMSO)
e 96-Well-Zellkulturplatten, sterile R6hrchen und Pipettenspitzen

e Inkubator (37 °C, 5 % CO2), Mikroplattenleser (ELISA-Reader)

Verfahren:

Zellaussaat: Saen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000-10.000
Zellen pro Well in 100 pl Kulturmedium aus. Inkubieren Sie die Platte tGber Nacht, damit die
Zellen anhaften kdnnen.

Behandlung: Bereiten Sie eine serielle Verdinnung der Testverbindung in Kulturmedium vor.
Entfernen Sie das Medium aus den Wells und fiigen Sie 100 pl der Verdinnungen der
Testverbindung hinzu. Fugen Sie Kontroll-Wells hinzu, die nur Medium (Negativkontrolle)
oder Medium mit dem Lésungsmittel (Vehikelkontrolle) enthalten.

Inkubation: Inkubieren Sie die Platte fir den gewinschten Zeitraum (z. B. 24, 48 oder 72
Stunden) im Inkubator.

MTT-Zugabe: Fugen Sie 10 pl der MTT-LOsung (5 mg/ml) zu jedem Well hinzu.

Inkubation mit MTT: Inkubieren Sie die Platte fiir 2-4 Stunden bei 37 °C. Wahrend dieser Zeit
reduzieren lebensfahige Zellen das gelbe MTT zu violetten Formazan-Kristallen.

Solubilisierung: Entfernen Sie das Medium vorsichtig und figen Sie 100 ul der
Solubilisierungslésung zu jedem Well hinzu, um die Formazan-Kristalle aufzulésen.
Schitteln Sie die Platte vorsichtig fir 15 Minuten auf einem Orbitalschttler, um eine
vollstandige Auflésung zu gewahrleisten.

Messung: Messen Sie die Extinktion bei einer Wellenlange von 570 nm mit einem
Mikroplattenleser. Eine Referenzwellenlange von 650 nm kann verwendet werden, um
Hintergrundsignale zu subtrahieren.

Datenanalyse: Berechnen Sie die prozentuale Zellviabilitat im Vergleich zur Vehikelkontrolle.
Erstellen Sie eine Dosis-Wirkungs-Kurve und bestimmen Sie den IC50-Wert.
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Protokoll: In-vitro-Assay zur Entziindungshemmung
(TNF-a-Hemmung)

Dieses Protokoll beschreibt die Quantifizierung der hemmenden Wirkung einer Verbindung auf
die TNF-a-Produktion in Lipopolysaccharid (LPS)-stimulierten Makrophagen mittels ELISA.[11]
[12][13]

Materialien:

o Makrophagen-Zelllinie (z. B. RAW 264.7)

o Zellkulturmedium (z. B. DMEM) mit FKS und Antibiotika
 Lipopolysaccharid (LPS) aus E. coli

e Vernolsaure-Derivat (Testverbindung)

e TNF-a-ELISA-Kit (handelsublich)

o 24-Well-Zellkulturplatten

e Inkubator (37 °C, 5 % CO2), Zentrifuge, Mikroplattenleser
Verfahren:

o Zellkultur und Behandlung: Sden Sie RAW 264.7-Zellen in einer 24-Well-Platte mit einer
Dichte von 2x1075 Zellen pro Well aus und inkubieren Sie sie Uber Nacht.

o Vorbehandlung: Behandeln Sie die Zellen fur 1-2 Stunden mit verschiedenen
Konzentrationen des Vernolséaure-Derivats. Fugen Sie eine Vehikelkontrolle hinzu.

o Stimulation: Fugen Sie LPS zu den Wells (Endkonzentration z. B. 1 pg/ml) hinzu, um die
TNF-a-Produktion zu induzieren. Lassen Sie eine unbehandelte Negativkontrolle ohne LPS.

¢ Inkubation: Inkubieren Sie die Platte fiir 18-24 Stunden.

e Probenentnahme: Sammeln Sie die Zellkulturiiberstadnde aus jedem Well. Zentrifugieren Sie
die Uberstande, um Zelltrimmer zu entfernen.
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e ELISA-Verfahren:

o

Fuhren Sie den ELISA gemald den Anweisungen des Herstellers durch.

o Dies beinhaltet typischerweise das Hinzufiigen der Uberstande und der
Standardverdiinnungen zu einer mit Anti-TNF-a-Antikorpern beschichteten Platte.

o Inkubieren, waschen und flgen Sie einen biotinylierten Detektionsantikdrper hinzu.

o Inkubieren, waschen und flgen Sie ein an Streptavidin gekoppeltes Enzym (z. B. HRP)
hinzu.

o Inkubieren, waschen und flgen Sie eine Substratldsung hinzu, um eine Farbreaktion zu
entwickeln.

o Stoppen Sie die Reaktion und messen Sie die Extinktion bei der entsprechenden
Wellenlange (typischerweise 450 nm).

o Datenanalyse: Erstellen Sie eine Standardkurve aus den Extinktionswerten der bekannten
TNF-a-Konzentrationen. Berechnen Sie die TNF-a-Konzentration in jeder Probe anhand der
Standardkurve. Bestimmen Sie die prozentuale Hemmung der TNF-a-Produktion fur jede
Konzentration der Testverbindung im Vergleich zur LPS-stimulierten Kontrolle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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